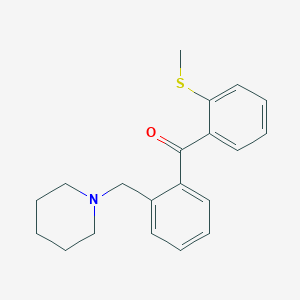

2-Piperidinomethyl-2'-thiomethylbenzophenone

Description

2-Piperidinomethyl-2'-thiomethylbenzophenone (CAS 898752-01-7) is a benzophenone derivative characterized by two distinct substituents: a piperidinomethyl group (a six-membered amine ring) at the 2-position and a thiomethyl group (a sulfur-containing methyl moiety) at the 2'-position. Its molecular formula is C₂₀H₂₃NOS, with a molecular weight of 325.47 g/mol .

Properties

IUPAC Name |

(2-methylsulfanylphenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NOS/c1-23-19-12-6-5-11-18(19)20(22)17-10-4-3-9-16(17)15-21-13-7-2-8-14-21/h3-6,9-12H,2,7-8,13-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQHOQRMGDYFTHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643585 | |

| Record name | [2-(Methylsulfanyl)phenyl]{2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898752-01-7 | |

| Record name | Methanone, [2-(methylthio)phenyl][2-(1-piperidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898752-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Methylsulfanyl)phenyl]{2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidinomethyl-2’-thiomethylbenzophenone typically involves the following steps:

Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of the Thiomethyl Group: The thiomethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzophenone core with methylthiol in the presence of a base such as sodium hydride.

Attachment of the Piperidine Ring: The final step involves the reaction of the intermediate product with piperidine. This can be achieved through a Mannich reaction, where formaldehyde is used as a coupling agent.

Industrial Production Methods

Industrial production of 2-Piperidinomethyl-2’-thiomethylbenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Piperidinomethyl-2’-thiomethylbenzophenone undergoes various types of chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the benzophenone core can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated using alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Sulfoxide, sulfone.

Reduction: Secondary alcohol.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-Piperidinomethyl-2’-thiomethylbenzophenone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Piperidinomethyl-2’-thiomethylbenzophenone involves its interaction with specific molecular targets. The piperidine ring and thiomethyl group are key functional groups that contribute to its activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between 2-Piperidinomethyl-2'-thiomethylbenzophenone and its analogs:

Key Structural and Functional Insights

Substituent Ring Size and Basicity

- Piperidine (6-membered) vs. Azetidine (4-membered) : The larger piperidine ring in the target compound provides greater basicity and lipophilicity compared to azetidine, which may enhance membrane permeability in biological systems .

Functional Group Effects

- Thiomethyl vs. Carboethoxy : The thiomethyl group (S-CH₃) is less polar than the carboethoxy (ester) group, suggesting the target compound may have superior lipid solubility and tissue penetration .

- Dioxolane vs. Piperidine : The oxygen-rich dioxolane substituent introduces polarity, likely reducing LogP compared to the target compound but improving aqueous solubility .

Electronic Effects

- Thiomethyl is a weak electron-donating group, whereas trifluoromethyl (seen in unrelated analogs from ) is strongly electron-withdrawing. This distinction impacts reactivity and binding interactions in medicinal chemistry applications .

Biological Activity

2-Piperidinomethyl-2'-thiomethylbenzophenone (CAS No. 898752-01-7) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring and a thiomethyl group attached to a benzophenone structure. Its molecular formula is , which contributes to its diverse interactions with biological targets.

Antiviral Properties

Recent studies have highlighted the potential antiviral activity of compounds related to 2-piperidinomethyl-2'-thiomethylbenzophenone. For instance, derivatives have been shown to exhibit significant inhibitory effects against various viruses, including HIV and other retroviruses. The structure-activity relationship (SAR) indicates that modifications at specific positions can enhance antiviral potency.

| Compound | EC50 (µM) | Target Virus |

|---|---|---|

| Compound A | 1.69 | HIV |

| Compound B | 4.18 | HIV |

| Compound C | 130.24 | Other retroviruses |

This table summarizes the effective concentrations (EC50) of several derivatives, indicating their relative potency against HIV.

Antimicrobial Activity

The compound also displays antimicrobial properties, particularly against Gram-positive bacteria. The following table summarizes the antibacterial activity observed in various studies:

| Strain | Inhibition Zone (mm) | Compound Tested |

|---|---|---|

| Staphylococcus aureus | 14-17 | 2-Piperidinomethyl-2'-thiomethylbenzophenone |

| Escherichia coli | 10-13 | 2-Piperidinomethyl-2'-thiomethylbenzophenone |

| Bacillus subtilis | 15 | 2-Piperidinomethyl-2'-thiomethylbenzophenone |

The compound exhibited moderate to potent antibacterial activity, making it a candidate for further investigation in antimicrobial drug development.

Anti-Proliferative Effects

In vitro studies have demonstrated that 2-piperidinomethyl-2'-thiomethylbenzophenone has anti-proliferative effects on various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HepG-2 (liver cancer) | <25 |

| MCF-7 (breast cancer) | <25 |

| PC-3 (prostate cancer) | <30 |

These results suggest that the compound may interfere with cell cycle progression or induce apoptosis in cancer cells.

The biological activity of 2-piperidinomethyl-2'-thiomethylbenzophenone is thought to be mediated through its interaction with specific molecular targets, including enzymes and receptors involved in viral replication and cellular proliferation. The piperidine moiety likely facilitates binding to these targets, enhancing the compound's efficacy.

Case Studies

Several case studies have explored the clinical implications of compounds similar to 2-piperidinomethyl-2'-thiomethylbenzophenone:

- Study on Antiviral Efficacy : A clinical trial assessed the effectiveness of a derivative in patients with chronic viral infections, showing promising results in reducing viral load.

- Antimicrobial Resistance : Research indicated that the compound could be effective against antibiotic-resistant strains of bacteria, highlighting its potential role in combating resistant infections.

- Cancer Treatment : A phase I study evaluated the safety and efficacy of a similar compound in patients with advanced solid tumors, demonstrating manageable side effects and preliminary anti-tumor activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.